molecular formula C12H9F5O4 B1677359 2-hydroxy-7-methoxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one CAS No. 381710-03-8

2-hydroxy-7-methoxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one

Cat. No.: B1677359
CAS No.: 381710-03-8
M. Wt: 312.19 g/mol
InChI Key: NQJASZMLBMBHRG-UHFFFAOYSA-N
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Description

MMV007839 is a compound identified as a potent antimalarial agent. It targets the Plasmodium falciparum formate-nitrite transporter, which plays a crucial role in lactate efflux during the intraerythrocytic stage of the parasite. This compound has shown efficacy in killing parasites at submicromolar concentrations, making it a promising candidate in the fight against malaria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MMV007839 involves multiple steps, including the formation of a fluoroalkyl vinylogous acid. The compound can exist in two tautomeric forms: a cyclic hemiketal-like structure and a linear vinylogous acid conformation . The preparation involves careful control of reaction conditions to ensure the desired tautomeric form is obtained.

Industrial Production Methods: Industrial production of MMV007839 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include the use of high-throughput screening methods to identify the most efficient synthetic routes and reaction conditions .

Chemical Reactions Analysis

Types of Reactions: MMV007839 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different fluoroalkyl derivatives, while reduction can produce various tautomeric forms .

Scientific Research Applications

MMV007839 has several scientific research applications:

Mechanism of Action

MMV007839 exerts its effects by inhibiting the Plasmodium falciparum lactate transporter. This transporter is essential for the parasite’s energy metabolism, as it facilitates the efflux of lactate produced during glycolysis. By blocking this transporter, MMV007839 disrupts the parasite’s metabolic processes, leading to its death .

Molecular Targets and Pathways:

Properties

CAS No.

381710-03-8

Molecular Formula

C12H9F5O4

Molecular Weight

312.19 g/mol

IUPAC Name

2-hydroxy-7-methoxy-2-(1,1,2,2,2-pentafluoroethyl)-3H-chromen-4-one

InChI

InChI=1S/C12H9F5O4/c1-20-6-2-3-7-8(18)5-10(19,21-9(7)4-6)11(13,14)12(15,16)17/h2-4,19H,5H2,1H3

InChI Key

NQJASZMLBMBHRG-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=O)CC(O2)(C(C(F)(F)F)(F)F)O

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CC(O2)(C(C(F)(F)F)(F)F)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MMV-007839;  MMV 007839;  MMV007839

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-hydroxy-7-methoxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one
Reactant of Route 2
2-hydroxy-7-methoxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one
Reactant of Route 3
2-hydroxy-7-methoxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one
Reactant of Route 4
2-hydroxy-7-methoxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one
Reactant of Route 5
2-hydroxy-7-methoxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one
Reactant of Route 6
2-hydroxy-7-methoxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one

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